![molecular formula C14H17N3O4 B5601705 benzyl [3-oxo-3-(2-oxo-1-imidazolidinyl)propyl]carbamate](/img/structure/B5601705.png)

benzyl [3-oxo-3-(2-oxo-1-imidazolidinyl)propyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of organic compounds involving carbamate groups and imidazolidinyl moieties is significant in organic chemistry due to their relevance in various chemical reactions, molecular structures, and potential applications in materials science and pharmaceuticals. Compounds similar to "benzyl [3-oxo-3-(2-oxo-1-imidazolidinyl)propyl]carbamate" are synthesized for their unique chemical and physical properties.

Synthesis Analysis

Synthetic methods for carbamates and related compounds often involve carbonyldiimidazole-mediated synthesis, as it provides an eco-friendly and efficient approach. For example, 1,1′-Carbonyldiimidazole (CDI) is used as an acylation agent for mechanochemical preparation of carbamates, enhancing reactivity under mild conditions without the need for activation (Lanzillotto et al., 2015)(Lanzillotto et al., 2015).

Molecular Structure Analysis

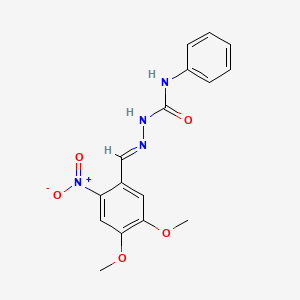

The molecular structure of carbamates and related compounds can be elucidated using various spectroscopic techniques. For instance, compounds similar to the one have been studied using UV–vis, IR, 1H/13C NMR, mass spectrometry, and X-ray crystallography to deduce their structural characteristics (Ünver et al., 2009)(Ünver et al., 2009).

Chemical Reactions and Properties

Carbamates undergo various chemical reactions, including esterification of primary benzylic C-H bonds with carboxylic acids catalyzed by ionic iron(III) complexes containing an imidazolinium cation, demonstrating the versatility of carbamates in organic synthesis (Lu et al., 2017)(Lu et al., 2017).

Physical Properties Analysis

The physical properties of carbamates can be studied through vibrational spectroscopy (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, providing insights into the molecular geometries and electronic properties (Rao et al., 2016)(Rao et al., 2016).

Chemical Properties Analysis

The reactivity and chemical behavior of carbamates are influenced by their structural features. The selective reaction of primary amines with carbonyl imidazole containing compounds showcases the chemical properties and potential applications of carbamates in selective amide and carbamate synthesis (Rannard & Davis, 2000)(Rannard & Davis, 2000).

Applications De Recherche Scientifique

Photolysis and Radical Chemistry

A study by McBurney and Walton (2013) explored the behavior of oxime carbamates under UV photolysis. They found that these compounds could act as precursors for aminyl and iminyl radicals, offering a novel pathway for the generation of these radicals. The study highlighted the potential of oxime carbamates in synthesizing complex organic structures through radical pathways, providing a foundation for further research in organic synthesis and material science (McBurney & Walton, 2013).

Catalysis and Synthesis

Zhang et al. (2006) investigated the catalytic properties of benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate in the context of Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation reactions. Their research demonstrated the versatility of carbamate derivatives in catalyzing the formation of complex heterocycles, including piperidine and oxygen heterocycles. This work opens avenues for the development of new catalytic methods in organic synthesis, particularly for pharmaceutical and material science applications (Zhang et al., 2006).

CO2 Capture and Ionic Liquids

Bates et al. (2002) reported the synthesis of a task-specific ionic liquid capable of capturing CO2 efficiently. This study represents a significant step toward developing sustainable technologies for CO2 sequestration, highlighting the potential of carbamate chemistry in addressing environmental challenges (Bates et al., 2002).

Material Science and Electroluminescence

The work by Zhou et al. (2021) on benzo[d]imidazole-functionalized triazatruxenes showcases the application of carbamate chemistry in the field of material science, specifically in the development of solution-processable electrophosphorescent materials for OLEDs. Their findings contribute to the ongoing efforts to create more efficient and sustainable electronic devices, demonstrating the broad applicability of carbamate derivatives in advanced material science (Zhou et al., 2021).

Propriétés

IUPAC Name |

benzyl N-[3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-12(17-9-8-15-13(17)19)6-7-16-14(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBNHPPMAVPLJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)CCNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)

![methyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B5601651.png)

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)

![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)

![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)

![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5601699.png)

![4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine](/img/structure/B5601709.png)

![4-{[(2-phenylethyl)amino]carbonyl}nicotinic acid](/img/structure/B5601721.png)

![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5601733.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)